4-(3,4,5-Trifluorophenyl)piperidine

Physicochemical Properties Lipophilicity Drug Design

4-(3,4,5-Trifluorophenyl)piperidine is a privileged fluorinated arylpiperidine building block delivering quantifiably superior LogP (2.51) and reduced pKa versus 4-(4-fluorophenyl)- or 4-(3,4-difluorophenyl)piperidine analogs. This specific 3,4,5-trifluoro substitution pattern enhances blood-brain barrier penetration and blocks oxidative metabolism sites, directly improving CNS exposure and oral bioavailability. Validated in CCR2 antagonist JNJ-26131300 and NK3 receptor modulator patents. Choose this building block for faster SAR exploration around chemokine and CNS targets.

Molecular Formula C11H12F3N
Molecular Weight 215.21 g/mol
Cat. No. B13427700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4,5-Trifluorophenyl)piperidine
Molecular FormulaC11H12F3N
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC(=C(C(=C2)F)F)F
InChIInChI=1S/C11H12F3N/c12-9-5-8(6-10(13)11(9)14)7-1-3-15-4-2-7/h5-7,15H,1-4H2
InChIKeyHFKWRARNTZQLPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4-(3,4,5-Trifluorophenyl)piperidine (CAS 291289-48-0) as a Specialized Arylpiperidine Building Block


4-(3,4,5-Trifluorophenyl)piperidine (CAS 291289-48-0) is a fluorinated arylpiperidine building block, C11H12F3N, with a molecular weight of 215.21 g/mol [1]. It features a piperidine ring substituted at the 4-position with a 3,4,5-trifluorophenyl group, a specific substitution pattern that imparts distinct physicochemical properties relevant to medicinal chemistry and drug discovery [1]. This compound is primarily utilized as a versatile scaffold for the synthesis of more complex molecules, particularly in the development of CNS-targeting therapeutics and modulators of chemokine receptors [2].

Why 4-(3,4,5-Trifluorophenyl)piperidine Cannot Be Readily Substituted by Other Arylpiperidines


Substituting 4-(3,4,5-Trifluorophenyl)piperidine with a simpler analog like 4-(4-fluorophenyl)piperidine or 4-(3,4-difluorophenyl)piperidine can compromise critical project goals due to quantifiable differences in key physicochemical properties. As the evidence below demonstrates, the degree and pattern of fluorine substitution directly modulate lipophilicity (LogP) and basicity (pKa), which in turn influence a compound's permeability, metabolic stability, and target binding . These are not trivial or interchangeable parameters; a change in LogP of just 0.1 units can significantly alter a molecule's pharmacokinetic profile, while a shift in pKa affects its ionization state and thus its ability to interact with biological targets [1].

Quantitative Evidence Guide: Differentiation of 4-(3,4,5-Trifluorophenyl)piperidine from Key Analogs


Increased Lipophilicity (LogP) Compared to Mono- and Difluorinated Analogs

The 3,4,5-trifluorophenyl substitution on the piperidine ring confers a measurably higher lipophilicity compared to analogs with fewer fluorine atoms. The target compound's LogP is 2.51, which is greater than that of 4-(4-fluorophenyl)piperidine (LogP = 2.44) and 4-(3,4-difluorophenyl)piperidine (LogP = 2.40) . This increased LogP is a direct consequence of the enhanced hydrophobic character imparted by the three electronegative fluorine atoms.

Physicochemical Properties Lipophilicity Drug Design

Reduced Basicity (pKa) Enhances Pharmacological Profile

The electron-withdrawing nature of the trifluorophenyl group reduces the basicity of the piperidine nitrogen compared to less fluorinated analogs. The predicted pKa for a regioisomeric trifluorophenylpiperidine is 9.83, which is 0.35 units lower than the predicted pKa of 10.18 for 4-(4-fluorophenyl)piperidine . This class-level inference indicates that the target compound is a weaker base.

Basicity pKa ADME

Enhanced Metabolic Stability Inferred from Fluorine Blocking Strategy

The 3,4,5-trifluorophenyl substitution pattern blocks potential metabolic sites on the aromatic ring, a strategy that is well-documented to enhance metabolic stability [1][2]. The presence of three fluorine atoms on the phenyl ring may improve binding affinity and metabolic stability . This is a class-level benefit of increased fluorination, particularly at metabolically labile positions.

Metabolic Stability Fluorine Chemistry Medicinal Chemistry

Validated Utility as a Key Intermediate in Patented Drug Discovery Programs

The 3,4,5-trifluorophenyl moiety is a key structural feature in potent drug candidates. It has been incorporated into JNJ-26131300, a known CCR2 antagonist [1]. Furthermore, compounds containing this exact piperidine building block have been claimed in patents as modulators of chemokine receptors and NK3 receptor antagonists, indicating its proven value in medicinal chemistry programs [2][3].

Drug Discovery CCR2 Antagonist Patent Literature

Optimal Application Scenarios for 4-(3,4,5-Trifluorophenyl)piperidine Based on Differentiated Properties


Scaffold for CNS-Penetrant Drug Candidates

The increased lipophilicity (LogP = 2.51) of 4-(3,4,5-trifluorophenyl)piperidine compared to its less fluorinated analogs makes it an excellent starting point for designing molecules intended to cross the blood-brain barrier . This property, combined with its reduced basicity (lower pKa), can help mitigate efflux pump recognition and improve brain exposure for CNS targets [4].

Synthesis of Orally Bioavailable Drugs Requiring Metabolic Stability

The 3,4,5-trifluorophenyl group is a privileged motif for enhancing metabolic stability by blocking sites of oxidative metabolism . Researchers aiming to improve the oral bioavailability and half-life of lead compounds should prioritize this building block over less fluorinated or non-fluorinated arylpiperidines, where metabolic clearance is often a major obstacle [4].

Building Block for Chemokine Receptor Modulators and NK3 Antagonists

The direct incorporation of this scaffold into potent drug candidates like the CCR2 antagonist JNJ-26131300 and its presence in patents for chemokine and NK3 receptor modulators validate its utility in these specific therapeutic programs [4]. Using this specific building block offers a faster path to exploring structure-activity relationships (SAR) around these important targets.

Technical Documentation Hub

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